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Compound Name: Helioxanthin derivative 5-4-2

Cat. No.: B1139403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Helioxanthin derivative 5-4-2 is a potent small molecule inhibitor of the Hepatitis B Virus

(HBV). With a molecular weight of 347.32 g/mol and a chemical formula of C₂₀H₁₃NO₅, this

compound has demonstrated significant antiviral activity in preclinical studies. It represents a

promising class of non-nucleoside/nucleotide agents with a mechanism of action distinct from

current HBV therapies. This technical guide provides an in-depth overview of the compound's

properties, biological activity, and the experimental protocols used to characterize its function.

Compound Profile
A clear and structured presentation of the fundamental data for Helioxanthin derivative 5-4-2
is crucial for any researcher. The following table summarizes its key chemical and physical

properties.
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Property Value Source(s)

Molecular Weight 347.32 g/mol [1][2][3]

Molecular Formula C₂₀H₁₃NO₅ [1][2][3]

CAS Number 203935-39-1 [4]

Class
Lactam derivative of

Helioxanthin
[5]

Solubility Soluble in DMSO [2]

Biological Activity and Mechanism of Action
Helioxanthin derivative 5-4-2 is a potent inhibitor of Hepatitis B Virus (HBV) replication. Its

antiviral activity extends to both wild-type and lamivudine-resistant HBV strains, highlighting its

potential for use in combination therapies or for treating resistant infections[6][7].

Anti-HBV Activity
Studies in HepG2.2.15 cells, a cell line that stably replicates HBV, have shown that

Helioxanthin derivative 5-4-2 exhibits potent anti-HBV activity with a 50% effective

concentration (EC₅₀) of 0.08 µM[4][6]. This is significantly more potent than the parent

compound, Helioxanthin, which has an EC₅₀ of 1 µM[4][6]. The compound effectively inhibits

multiple aspects of the viral life cycle, including:

HBV DNA Replication: It strongly suppresses the production of viral DNA[6].

HBV mRNA Transcription: The levels of HBV transcripts are significantly reduced upon

treatment[6].

Viral Protein Expression: A dose-dependent decrease in the expression of the HBV core

protein has been observed[6].

The following table summarizes the key quantitative data regarding the anti-HBV activity of

Helioxanthin derivative 5-4-2.
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Parameter Value Cell Line Source(s)

EC₅₀ (HBV DNA

inhibition)
0.08 µM HepG2.2.15 [4][6]

EC₅₀ (HBV 3.5 kb

transcript inhibition)
0.09 µM HepG2.2.15 [6]

Mechanism of Action
The primary mechanism of action of Helioxanthin derivative 5-4-2 involves the suppression of

HBV gene expression at the transcriptional level. Unlike nucleoside/nucleotide analogs that

target the viral polymerase, this compound interferes with the host's transcriptional machinery

that is utilized by the virus[8]. Specifically, it has been shown to selectively suppress the activity

of the HBV surface antigen promoter II (SPII) and the core promoter (CP)[8]. This leads to a

downstream reduction in viral RNA, proteins, and ultimately, DNA replication.

The logical workflow for the proposed mechanism of action is depicted in the following diagram:
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Caption: Proposed mechanism of action for Helioxanthin derivative 5-4-2.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the anti-HBV activity of Helioxanthin derivative 5-4-2.

Synthesis of Helioxanthin Derivative 5-4-2
While a detailed step-by-step synthesis protocol is proprietary, the general approach involves

the modification of the lactone ring of the parent compound, helioxanthin, to a lactam. The

synthesis of a series of helioxanthin analogues, including lactam derivatives, is described in the

publication by Yeo et al. (2005) in the Journal of Medicinal Chemistry[5]. This process typically
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involves chemical reactions to open the lactone ring and introduce a nitrogen atom to form the

lactam structure.

The general workflow for the synthesis is outlined below:

Start

Helioxanthin
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Introduction of Nitrogen Source

Lactam Ring Formation

Purification and
Characterization

Helioxanthin derivative 5-4-2
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Caption: General workflow for the synthesis of Helioxanthin derivative 5-4-2.

Cell Culture and Anti-HBV Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1139403?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the

HBV genome, are commonly used.

Protocol:

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Helioxanthin
derivative 5-4-2 (typically in a dose-response manner). Include a vehicle control (e.g.,

DMSO) and a positive control (e.g., lamivudine).

Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with

fresh compound-containing medium every 2-3 days.

Harvesting: After the incubation period, harvest the cell culture supernatant and/or the cell

lysates for analysis.

Quantification of HBV DNA
Method: Southern Blot Hybridization or Quantitative PCR (qPCR)

Southern Blot Protocol Outline:

DNA Extraction: Isolate intracellular HBV DNA from treated and control cells.

Electrophoresis: Separate the DNA fragments by size on an agarose gel.

Transfer: Transfer the DNA from the gel to a nylon membrane.

Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

Detection: Visualize the HBV DNA bands using autoradiography and quantify the band

intensities.

Quantification of HBV RNA
Method: Northern Blot Hybridization or Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR Protocol Outline:
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RNA Extraction: Isolate total RNA from treated and control cells.

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates.

qPCR: Amplify and quantify the HBV-specific cDNA using specific primers and probes.

Analysis of Viral Protein Expression
Method: Western Blot

Protocol Outline:

Protein Extraction: Prepare total protein lysates from treated and control cells.

Electrophoresis: Separate the proteins by size using SDS-PAGE.

Transfer: Transfer the proteins to a PVDF membrane.

Immunoblotting: Probe the membrane with a primary antibody specific for the HBV core

protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the

band intensities.

HBV Promoter Activity Assay
Method: Luciferase Reporter Assay

Protocol Outline:

Plasmid Construction: Clone the HBV core promoter and surface antigen promoter regions

upstream of a luciferase reporter gene in an expression vector.

Transfection: Co-transfect HepG2 cells with the reporter plasmid and a control plasmid (e.g.,

expressing Renilla luciferase for normalization).

Compound Treatment: Treat the transfected cells with Helioxanthin derivative 5-4-2.
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Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

The ratio of firefly to Renilla luciferase activity indicates the promoter activity.

Signaling Pathway Context
Helioxanthin derivative 5-4-2's mechanism of action, targeting viral promoters, places it within

the broader context of host-targeting antiviral strategies. The HBV life cycle is intricately linked

with various host cell signaling pathways. By modulating the activity of host transcription factors

that are essential for viral gene expression, compounds like Helioxanthin derivative 5-4-2 can

effectively disrupt viral replication.

The following diagram illustrates the general HBV replication cycle and highlights the step

targeted by Helioxanthin derivative 5-4-2.
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Caption: HBV replication cycle and the target of Helioxanthin derivative 5-4-2.
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Conclusion
Helioxanthin derivative 5-4-2 is a promising anti-HBV compound with a distinct mechanism of

action that involves the suppression of viral gene expression at the promoter level. Its high

potency and activity against drug-resistant strains make it a valuable candidate for further

development as a component of future combination therapies for chronic hepatitis B. The

experimental protocols outlined in this guide provide a framework for the continued

investigation and characterization of this and similar antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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